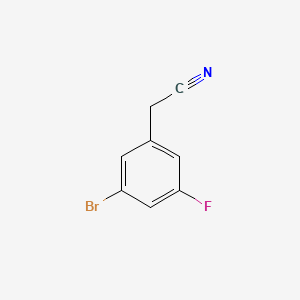

2-(3-Bromo-5-fluorophenyl)acetonitrile

Descripción

Propiedades

IUPAC Name |

2-(3-bromo-5-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKMLBLIAOVQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305800-58-2 | |

| Record name | 2-(3-bromo-5-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods

Synthesis via Substitution Reactions

The most common method for synthesizing 2-(3-Bromo-5-fluorophenyl)acetonitrile involves nucleophilic substitution reactions. Below are the detailed steps and conditions for this synthesis.

Method A: Reaction with Sodium Cyanide

Reagents :

- 3-Bromo-5-fluorobenzyl bromide

- Sodium cyanide

- Solvent: Dimethylformamide (DMF) or water

-

- A suspension of sodium cyanide (typically around 0.38 g, 7.73 mmol) is prepared in a solvent (0.35 mL of water).

- A solution of 3-bromo-5-fluorobenzyl bromide (1.38 g, 5.15 mmol) is added to the suspension.

- The mixture is heated at 75°C in a sealed tube for approximately 3 hours.

- After cooling, the reaction mixture is partitioned between ethyl acetate and an aqueous sodium bicarbonate solution.

- The organic phase is extracted and then dried over sodium sulfate before being evaporated to yield the crude product.

Yield : Approximately 58% after purification via column chromatography using silica gel with a solvent system of 10% ethyl acetate in hexane.

Alternative Synthesis Routes

Method B: Using Different Halides

Another method involves using different halides or activating groups on the aromatic ring to facilitate the substitution reaction.

Reagents :

- Alternative halides such as 3-Bromo-5-fluorobenzyl chloride or other derivatives.

- Sodium cyanide in DMF.

-

- Similar to Method A, but with variations in the halide used.

- The reaction conditions remain largely unchanged, focusing on optimizing temperature and time for maximum yield.

Yield : This method can also yield comparable results, depending on the specific halide used.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can utilize continuous flow chemistry to improve efficiency and scalability.

-

- Automated reactors can be employed to maintain optimal reaction conditions.

- Continuous monitoring of reaction parameters ensures consistent quality and yield.

-

- Higher throughput and reduced reaction times lead to better economic viability for large-scale production.

Summary of Preparation Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| A | Sodium cyanide, 3-bromo-5-fluorobenzyl bromide | DMF, 75°C, sealed tube | ~58% |

| B | Sodium cyanide, alternative halides | DMF, similar conditions | Comparable |

| Industrial | Automated reactors with sodium cyanide | Continuous flow processes | High efficiency |

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Bromo-5-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while oxidation and reduction can lead to the formation of corresponding acids or alcohols .

Aplicaciones Científicas De Investigación

2-(3-Bromo-5-fluorophenyl)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-(3-Bromo-5-fluorophenyl)acetonitrile involves its interaction with specific molecular targets. The bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 2-(3-Bromo-5-fluorophenyl)acetonitrile with structurally related acetonitrile derivatives, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Substituent Analysis

*Estimated based on molecular formula C₈H₅BrFN.

Key Observations:

- Substituent Electronic Effects: The target compound’s Br and F substituents are both electron-withdrawing (via inductive effects), polarizing the aromatic ring and increasing the electrophilicity of the nitrile group. The compound in combines electron-donating alkoxy (OEt) and electron-withdrawing trifluoroethoxy (OCH₂CF₃) groups, creating a mixed electronic environment that may complicate reaction pathways.

- Steric Effects: The CF₃ group in introduces greater steric bulk compared to F in the target compound, which could hinder access to the nitrile group in sterically sensitive reactions. The alkoxy and trifluoroethoxy groups in add significant steric hindrance, likely reducing solubility in nonpolar solvents.

Physicochemical Properties

Molecular Weight and Polarity:

The target compound has the lowest molecular weight (214.03 g/mol), favoring higher volatility and solubility in polar solvents compared to (264.04 g/mol) and (338.13 g/mol). The CF₃ and trifluoroethoxy groups in and increase hydrophobicity, making them more lipophilic but less water-soluble.Thermal and Chemical Stability: Fluorine’s small size and high electronegativity in the target compound may enhance thermal stability relative to bulkier substituents in and . However, the CF₃ group in provides exceptional metabolic stability, a trait prized in medicinal chemistry .

Actividad Biológica

2-(3-Bromo-5-fluorophenyl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 216.03 g/mol. The compound features a bromine atom at the 3-position and a fluorine atom at the 5-position of the phenyl ring, along with an acetonitrile functional group. Its unique substitution pattern is believed to influence its reactivity and biological activity significantly.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The presence of halogen substituents (bromo and fluoro) enhances the compound's binding affinity to various enzymes and receptors, particularly those involved in metabolic pathways. Notably, it has been investigated as a potential aldose reductase inhibitor , which plays a crucial role in managing diabetic complications by inhibiting the polyol pathway.

Interaction Studies

Research indicates that this compound exhibits significant binding affinity towards aldose reductase, suggesting its potential utility in treating diabetes-related conditions. Structure-activity relationship (SAR) studies have shown that modifications to its structure can enhance its potency against specific biological targets.

Antidiabetic Potential

This compound has been identified as a promising lead compound for developing aldose reductase inhibitors. In preclinical models, derivatives of this compound demonstrated efficacy in reducing complications associated with diabetes, such as neuropathy and retinopathy.

Case Studies and Research Findings

Several studies have explored the biological activities associated with compounds structurally related to this compound:

- Aldose Reductase Inhibition : A study focused on evaluating the efficacy of various nitrile-containing compounds revealed that derivatives similar to this compound showed promising results as aldose reductase inhibitors in vitro, highlighting their potential therapeutic applications in diabetes management.

- Antimicrobial Studies : Related compounds have been tested for their antimicrobial properties, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

Comparative Analysis

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| This compound | CHBrFN | Bromine at position 3, Fluorine at position 5 |

| 2-(3-Bromo-4-fluorophenyl)acetonitrile | CHBrFN | Bromine at position 3, Fluorine at position 4 |

| 2-Bromo-5-fluorophenylacetic acid | CHBrFNO2 | Contains a carboxylic acid group instead of a nitrile |

This comparison illustrates the uniqueness of this compound concerning its halogen substitution pattern and potential biological activities associated with these variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.